
1-(2-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been synthesized through various methods.
Applications De Recherche Scientifique
Hydrogel Formation and Physical Property Tuning
Compounds similar to “1-(2-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea” have been explored for their hydrogel-forming abilities. For instance, a related urea derivative was studied for its ability to form hydrogels in various acidic conditions. The morphology and rheology of these gels, which are crucial for their physical properties, were found to be dependent on the identity of the anion present. This suggests a method for tuning the gels' physical characteristics, which could be essential for applications ranging from materials science to drug delivery systems (Lloyd & Steed, 2011).
Anticancer and Enzyme Inhibition Activities
Derivatives of urea, including those with structural similarities to the compound , have shown promise in medicinal chemistry, particularly in anticancer research. A study focusing on unsymmetrical 1,3-disubstituted ureas revealed that certain derivatives exhibit in vitro anticancer activity and enzyme inhibition capabilities. These findings highlight the potential of these compounds in developing new therapeutic agents against specific cancer types and for targeting enzymatic pathways involved in disease progression (Mustafa, Perveen, & Khan, 2014).
Synthesis and Biological Evaluation as Anticancer Agents
Further exploring the anticancer potential, a specific study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives designed and synthesized compounds evaluated for their antiproliferative activity against various cancer cell lines. The research demonstrated that most of the synthesized compounds exhibit significant antiproliferative effects, with some showing potent inhibitory activity comparable to known anticancer agents. These results indicate the therapeutic potential of these derivatives as new anticancer agents, possibly acting as BRAF inhibitors (Feng et al., 2020).
Material Science Applications
In material science, derivatives of the discussed compound have been synthesized for potential use in creating new materials with specific properties. For example, a related study demonstrated the use of such derivatives in the efficient synthesis of heterocycles, which have applications ranging from organic electronics to photonics. The ability to manipulate the molecular structure of these compounds allows for the design of materials with desired electronic and optical properties, which could be beneficial for developing advanced technologies (Mahata et al., 2003).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-23-12-14(11-21-23)15-8-7-13(9-19-15)10-20-18(24)22-16-5-3-4-6-17(16)25-2/h3-9,11-12H,10H2,1-2H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQKKKLNXLHEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


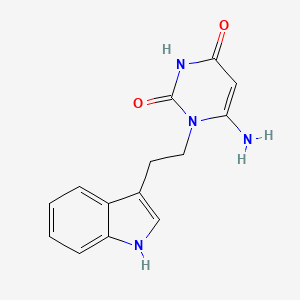
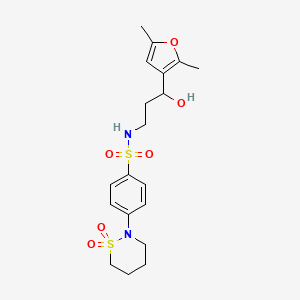
![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)

![6-[4-(Pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2705286.png)
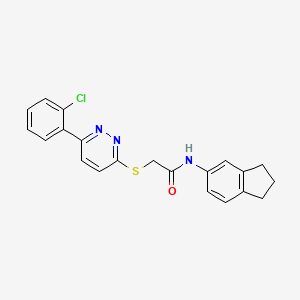
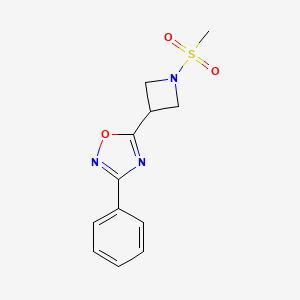

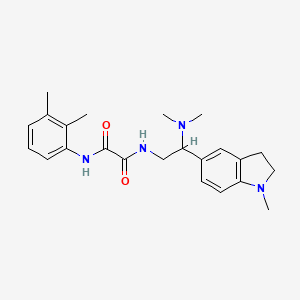
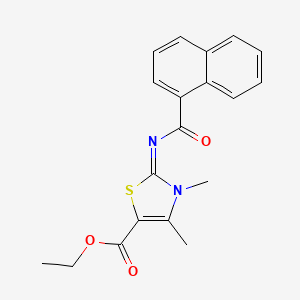
![1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2705294.png)

![2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2705299.png)